![molecular formula C16H9NO2S2 B12374291 3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one](/img/structure/B12374291.png)
3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxythiophene-2-carboxylic acid typically involves the hydrothermal carbonization (HTC) process. This method is environmentally benign and simple, converting biomass into various functional carbon materials under relatively mild hydrothermal conditions . The process involves dissolving poorly soluble substances to decompose and convert them into crystals under high temperature and pressure .
Industrial Production Methods
Industrial production of 3-Hydroxythiophene-2-carboxylic acid follows similar hydrothermal carbonization techniques, optimizing the process for diverse raw materials, managing economic costs, and addressing environmental and social impacts .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxythiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced back to thiols.
Substitution: Various substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxidized disulfides and reduced thiols, which are crucial for monitoring the redox status in biological systems .
Aplicaciones Científicas De Investigación
3-Hydroxythiophene-2-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
3-Hydroxythiophene-2-carboxylic acid exerts its effects by interacting with thiols and disulfides. It enables the measurement of GSH/GSSH ratios dynamically in vitro and facilitates monitoring of the reversible redox status in whole cell lysates. The compound has a maximum absorption wavelength of 448 nm in its reduced thiolate form and 370-410 nm for the oxidized mixed disulfide .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxythiophene-2-carboxylic acid derivatives: These compounds share similar chemical properties and applications.
Other fluorescent probes: Compounds like fluorescein and rhodamine also serve as fluorescent probes but have different chemical structures and properties.
Uniqueness
3-Hydroxythiophene-2-carboxylic acid is unique due to its specific interaction with thiols and disulfides, enabling dynamic measurement of GSH/GSSH ratios and monitoring of redox status in biological systems. This specificity makes it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C16H9NO2S2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-7-sulfanylchromen-2-one |
InChI |
InChI=1S/C16H9NO2S2/c18-16-11(7-9-5-6-10(20)8-13(9)19-16)15-17-12-3-1-2-4-14(12)21-15/h1-8,20H |
Clave InChI |
BQZSRFNCHMNINF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)S)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


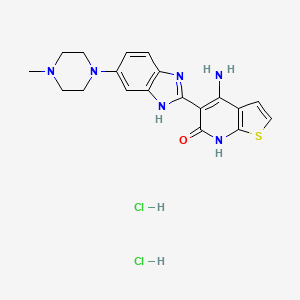
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
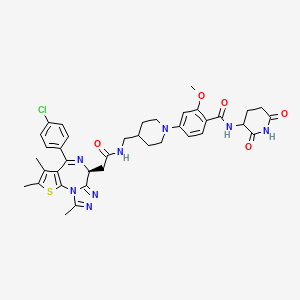
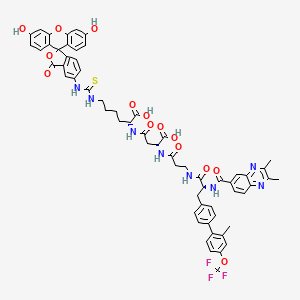

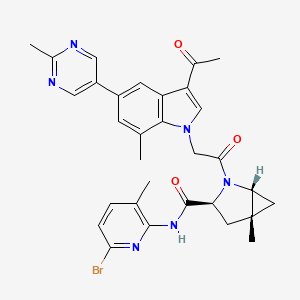
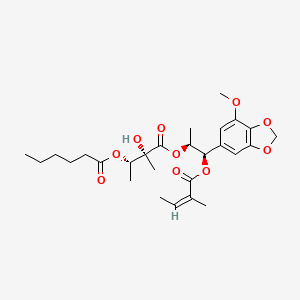


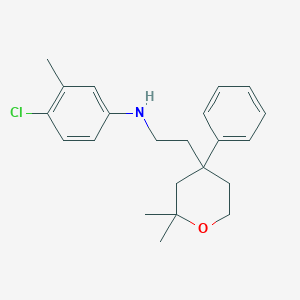
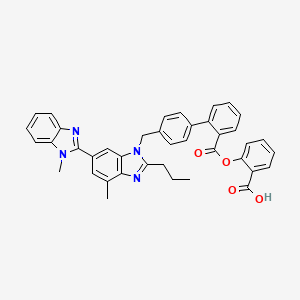
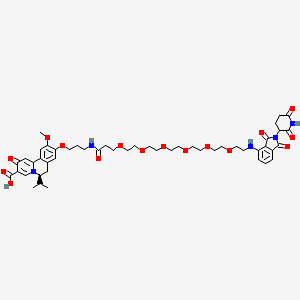

![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)
